molecular formula C10H19NO3 B143537 n-Boc-4-hydroxypiperidine CAS No. 109384-19-2

n-Boc-4-hydroxypiperidine

Cat. No.: B143537
CAS No.: 109384-19-2
M. Wt: 201.26 g/mol
InChI Key: PWQLFIKTGRINFF-UHFFFAOYSA-N
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Description

n-Boc-4-hydroxypiperidine, also known as 1-Boc-4-hydroxypiperidine, is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is commonly used as a building block in organic synthesis, particularly in the preparation of N-heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Boc-4-hydroxypiperidine can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of tert-butyl 4-hydroxypiperidine-1-carboxylate often involves large-scale batch reactions. The process includes the use of high-purity starting materials and stringent reaction conditions to ensure a high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

n-Boc-4-hydroxypiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

n-Boc-4-hydroxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of N-heterocyclic compounds, which are important in medicinal chemistry and materials science.

    Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to bioactive molecules that interact with specific molecular targets such as enzymes or receptors. The pathways involved can vary widely depending on the final compound synthesized from tert-butyl 4-hydroxypiperidine-1-carboxylate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its versatility as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the development of a wide range of compounds, from pharmaceuticals to advanced materials .

Properties

IUPAC Name

tert-butyl 4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQLFIKTGRINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Record name 1-boc-4-piperidinol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349203
Record name n-boc-4-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109384-19-2
Record name 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109384-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-boc-4-hydroxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-oxo-1-piperidinecarboxylate (179.24 g, 899.62 mmol) in anhydrous methanol (1.5 L) at 0° C. under a nitrogen atmosphere was treated with sodium borohydride (34.03 g, 899.62 mmol). Sodium borohydride was added portion-wise (5 g every 10 minutes). The ice bath was removed 20 minutes after the last addition of sodium borohydride, and the reaction mixture stirred for 72 hours. To the reaction solution, 1 N sodium hydroxide aqueous solution (1 L) was added, and allowed to stir for 2 hours. The organic layer was removed under reduced pressure, and anhydrous diethyl ether (200 mL) was added. The aqueous layer was extracted with anhydrous diethyl ether (1.5 L). The organic layers were combined, washed with brine, dried over magnesium sulfate, filtered and evaporated under reduced pressure to give a yellow oil. The product was further dried under high vacuum to remove residual solvent to give 177.04 g (97%) of tert-butyl 4-hydroxy-1-piperidinecarboxylate as a white solid. 1H NMR (DMSO-d6, 400 MHz) δ 4.688(s, 1H), 3.678-3.589(m, 3H), 2.940(m, 2H), 1.689-1.646(m, 2H), 1.385(s, 9H), 1.252-1.212(m, 2H).
Quantity
179.24 g
Type
reactant
Reaction Step One
Quantity
34.03 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (5.7 g, 0.15 mol) was added in portions to a solution of tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in THF/MeOH (150 mL/30 mL) at −10° C. The reaction mixture was stirred for 30 min at −10° C. and then poured into ice-water (300 mL). The resulting mixture was extracted with EtOAc (300 mL×3) and the combined extracts were dried over anhydrous sodium sulfate and concentrated to afford tert-butyl 4-hydroxypiperidine-1-carboxylate (13.2 g, 87% yield).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Prepared according to the method for the preparation of 4-(4-bromophenyl)-piperazine-1-carboxylic acid tert-butyl ester, from 4-hydroxypiperidine (18.4 g), to give the title compound as a light orange oil that crystalised from hexane (25.6 g, 71%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Sodium borohydride (3.8 g, 100.4 mmol) was added in portions to a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (20 g, 100.4 mmol) in methanol (600 mL) at 0° C. After 15 minutes, the ice-water bath was removed and the reaction mixture was stirred at room temperature for 3 hours. Sodium hydroxide (1.0 N, 100 mL) was added and the organic solvent was evaporated. The aqueous was extracted with ether four times. The combined organic layer was washed with water then brine, dried over MgSO4, filtered and evaporated to give tert-butyl 4-hydroxy-1-piperidinecarboxylate (20.48 g, 100%). 1H NMR (CDCl3) δ 1.48 (s, 9H), 1.63 (m, 2H), 1.87 (m, 2H), 3.03 (m, 2H), 3.83 (m, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

tert-Butyl 4-oxo-1-piperidinecarboxylate (20 g, 100.4 mmol) was dissolved in methanol (250 mL) then cooled to 0° C. and sodium borohydride (3.8 g, 100.4 mmol) was added over 10 min. The reaction mixture was warmed from 0° C. to room temperature. After 4 hours, the reaction was concentrated under reduced pressure and the remaining syrup was dissolved in 3:1 dichloromethane/isopropanol (400 mL). The organic layer was washed with aqueous 1N sodium hydroxide (200 mL). The aqueous layer was then extracted with 3:1 dichloromethane/isopropanol (3×150 mL). The organic layers were washed with brine (400 mL) then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield tert-butyl 4-hydroxy-1-piperidinecarboxylate as a light yellow syrup (20 g, 100.4 mmol). 1H NMR (d6-DMSO): δ 1.21-1.28 (m, 2H), 1.38 (s, 9H), 1.65-1.69 (m, 2H), 2.94-2.96 (m, 2H), 3.59-3.68 (m, 3H), 4.68 (d, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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